molecular formula C14H14N2O3 B12688090 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, O-((2-propenylamino)carbonyl)oxime), (Z)- CAS No. 95449-90-4

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, O-((2-propenylamino)carbonyl)oxime), (Z)-

Cat. No.: B12688090
CAS No.: 95449-90-4
M. Wt: 258.27 g/mol
InChI Key: PBDBCOSMSNEQFW-VBKFSLOCSA-N
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Description

BRN 5970256, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation. It has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide, which yields the desired diol. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods

On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the same catalytic hydrogenation process but optimized for larger batches. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (1R,2R,3S,5R)-(-)-2,3-pinanediol can yield pinanone, while reduction can produce pinanol.

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5R)-2,3-Pinanediol: A stereoisomer with similar chemical properties.

    Pinanone: An oxidized derivative of (1R,2R,3S,5R)-(-)-2,3-pinanediol.

    Pinanol: A reduced form of the compound.

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

CAS No.

95449-90-4

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[(Z)-spiro[1-benzofuran-2,1'-cyclopropane]-3-ylideneamino] N-prop-2-enylcarbamate

InChI

InChI=1S/C14H14N2O3/c1-2-9-15-13(17)19-16-12-10-5-3-4-6-11(10)18-14(12)7-8-14/h2-6H,1,7-9H2,(H,15,17)/b16-12-

InChI Key

PBDBCOSMSNEQFW-VBKFSLOCSA-N

Isomeric SMILES

C=CCNC(=O)O/N=C\1/C2=CC=CC=C2OC13CC3

Canonical SMILES

C=CCNC(=O)ON=C1C2=CC=CC=C2OC13CC3

Origin of Product

United States

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